molecular formula C21H23N3O2S2 B6555509 N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040675-11-3

N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B6555509
CAS RN: 1040675-11-3
M. Wt: 413.6 g/mol
InChI Key: UYSDGCRDXYTPDO-UHFFFAOYSA-N
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Description

The compound “N-cyclopentyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle containing a thiophene ring fused with a pyrimidine ring . This core is substituted with various functional groups including a cyclopentyl group, a methyl group, a 4-methylphenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidine core would likely impart rigidity to the molecule, while the various substituents would influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetamide group could potentially undergo hydrolysis, while the thieno[3,2-d]pyrimidine core might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the nonpolar cyclopentyl and 4-methylphenyl groups might increase its solubility in nonpolar solvents .

Future Directions

Thieno[3,2-d]pyrimidine derivatives are a topic of ongoing research due to their potential biological activity. Future research might focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications .

Mechanism of Action

Mode of Action

The compound’s lipophilicity suggests it can easily diffuse into cells , potentially interacting with intracellular targets.

Biochemical Pathways

Without knowledge of the specific targets of HMS3499N22, it’s challenging to summarize the affected biochemical pathways. The compound’s structure suggests it may interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

Its lipophilicity suggests it may have good bioavailability, as lipophilic compounds can easily diffuse across biological membranes .

Result of Action

The molecular and cellular effects of HMS3499N22’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of HMS3499N22. For instance, the compound’s lipophilicity suggests it may be affected by the lipid composition of the cellular environment . Other factors, such as pH and temperature, could also influence its stability and activity.

properties

IUPAC Name

N-cyclopentyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-13-7-9-14(10-8-13)16-11-27-19-18(16)23-21(24(2)20(19)26)28-12-17(25)22-15-5-3-4-6-15/h7-11,15H,3-6,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSDGCRDXYTPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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